1H-Benzimidazole-2-ethanamine, 7-bromo-
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Overview
Description
This compound belongs to the benzimidazole class, which is known for its diverse biological activities and utility in drug development.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-ethanamine, 7-bromo- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in chloroform solvent in the presence of tetraethylammonium bromide (TEBA) and sodium bicarbonate (NaHCO3).
Industrial Production: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1H-Benzimidazole-2-ethanamine, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-2-ethanamine, 7-bromo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole-2-ethanamine, 7-bromo-, are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, including dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-ethanamine, 7-bromo- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Benzimidazole-2-ethanamine, 7-bromo- can be compared with other benzimidazole derivatives:
Similar Compounds: Other similar compounds include 1H-Benzimidazole-2-ethanamine, 5-bromo-, and 1H-Benzimidazole-2-ethanamine, 6-bromo-.
Uniqueness: The presence of the bromine atom at the 7-position in 1H-Benzimidazole-2-ethanamine, 7-bromo- imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities compared to its analogs.
Properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQOYUBCRMCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-68-0 |
Source
|
Record name | 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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